molecular formula C23H30O7 B161314 Gomisin S CAS No. 119239-49-5

Gomisin S

Cat. No.: B161314
CAS No.: 119239-49-5
M. Wt: 418.5 g/mol
InChI Key: FNANNZAGLCKFOL-ZKTNFTSUSA-N
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Description

Gomisin S is a lignan compound isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine in East Asia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

    Chemistry: Gomisin S is used as a probe to study the activity of cytochrome P450 enzymes.

    Biology: It has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases.

    Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

    Industry: The compound is used in the development of dietary supplements and herbal medicines due to its health-promoting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gomisin S involves the extraction and isolation from Schisandra chinensis fruits. The process typically includes the following steps:

    Extraction: The dried fruits of Schisandra chinensis are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.

    Concentration: The extract is concentrated under reduced pressure to remove the solvent.

    Purification: The concentrated extract is subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Gomisin S undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.

Comparison with Similar Compounds

Gomisin S is part of a group of lignans found in Schisandra chinensis, including Gomisin A, Gomisin N, and Schisandrin. Compared to these compounds, this compound has unique structural features and biological activities:

    Gomisin A: Known for its hepatoprotective and anticancer properties.

    Gomisin N: Exhibits anti-inflammatory and anti-obesity effects.

    Schisandrin: Possesses antioxidant and neuroprotective activities.

This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANNZAGLCKFOL-ZKTNFTSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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